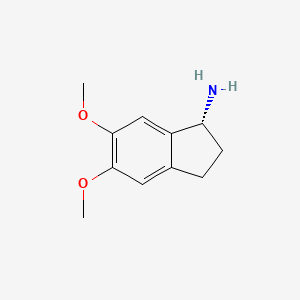

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two methoxy groups and an amine group attached to an indane backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired amine.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be used for substitution reactions.

Major Products:

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of alcohol or alkane derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereochemistry and chiral recognition in biological systems.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its amine group can be modified to create bioactive molecules with therapeutic properties.

Industry: In the industrial sector, ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy groups can participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target molecule.

Vergleich Mit ähnlichen Verbindungen

- (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-ol

- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Comparison: Compared to its enantiomer (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine, the ®-enantiomer may exhibit different biological activities and binding affinities due to its chiral nature. The presence of methoxy groups in the compound makes it more hydrophobic compared to the hydroxyl derivative 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-ol. The ketone derivative 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is more reactive towards reduction reactions compared to the amine.

Biologische Aktivität

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure featuring an indene core with methoxy substitutions at the 5 and 6 positions, and an amine group at the 1 position. It has a molecular formula of C11H15N1O2 and a molecular weight of approximately 193.24 g/mol. The compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H15N1O2 |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 2107-69-9 |

Central Nervous System Stimulation

Research indicates that this compound acts as a stimulant on the central nervous system (CNS). It has been shown to enhance the release of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation, reward processing, and motor control. This property suggests potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may exhibit significant effects against various pathogens, potentially making it a candidate for developing new antimicrobial agents.

Analgesic and Anti-inflammatory Effects

In a study involving amide derivatives of related compounds, it was found that certain derivatives exhibited analgesic and anti-inflammatory activities that surpassed those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. These compounds demonstrated prolonged activity profiles in experimental models .

The mechanism by which this compound exerts its effects involves interactions with specific receptors and enzymes:

Neurotransmitter Interaction:

- The compound's ability to release serotonin and dopamine suggests that it may act on serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), influencing various signaling pathways related to mood and cognition.

Enzyme Modulation:

- It has been identified as a substrate for cytochrome P450 enzymes, indicating potential interactions with metabolic processes in the body. This could affect the pharmacokinetics of other drugs when used concurrently.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJDFRZFOSMSM-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](CCC2=C1)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.